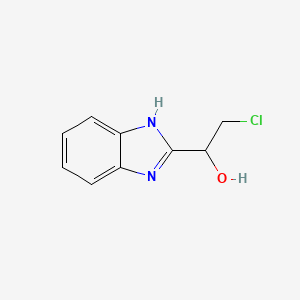

1-(1H-苯并咪唑-2-基)-2-氯乙醇

描述

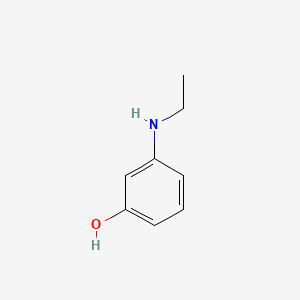

Benzimidazole is a bicyclic molecule composed of a benzene ring fused with a five-membered imidazole ring . It’s an important heterocyclic pharmacophore due to its association with a wide range of biological activities .

Synthesis Analysis

Benzimidazole derivatives can be synthesized through various methods. For instance, 1-(1H-Benzimidazol-2-yl)-N-(1H-benzimidazol-2-ylmethyl)methanamine and 2-(1H-benzimidazol-2-ylmethylsulfanylmethyl)-1H-benzimidazole have been prepared and characterized .Molecular Structure Analysis

The benzimidazole core is planar and is isostructural with naturally occurring nucleotides . This similarity to natural molecules has led to the preparation of derivatives that can be utilized in medicinal chemistry .Chemical Reactions Analysis

Benzimidazole derivatives have been found to show a broad spectrum of pharmacological properties . For example, new 1H-benzimidazole-2-yl hydrazones have shown combined antiparasitic and antioxidant activity .Physical And Chemical Properties Analysis

Benzimidazole is a white crystal that is also known as azaindole, 3-azindole, benzoglyoxaline, 1,3-diazaindene, and 3-benzodiazole . It’s highly soluble in water and other polar solvents .科学研究应用

1. 振动光谱和量子计算研究该化合物已被用于振动光谱和量子计算研究 . 使用 B3LYP/6-311++G (d,p) 基组对苯并咪唑衍生物的优化几何结构、电子和振动特征进行了理论研究 . 振动能分布分析 (VEDA) 程序用于进行振动分配并计算势能分布 (PED) .

分子对接研究

已对该化合物进行了分子对接研究 . 对接研究的细节有助于预测蛋白质结合 . 这使其成为药物设计和发现的潜在候选者。

抗病毒应用

该化合物已被证明具有抗病毒活性, 使其成为治疗各种病毒疾病的潜在候选者。

抗癌应用

该化合物也因其抗癌活性而受到研究. 它有可能用于开发新的癌症疗法。

抗菌应用

该化合物已证明具有抗菌活性, 表明它在对抗细菌感染方面的潜在用途。

阿尔茨海默病治疗

研究表明该化合物在治疗阿尔茨海默病方面具有潜在用途. 需要进一步研究以确认其功效和安全性。

X 射线晶体结构分析

已对选定的苯并咪唑衍生物进行了 X 射线晶体结构分析 . 该技术提供了关于键长、键角、扭转角和分子尺寸的精确证据 .

苯并咪唑衍生物的合成

该化合物已被用于苯并咪唑衍生物的合成 . 这些衍生物在药物化学和药物设计中有着广泛的应用。

作用机制

Target of Action

The primary target of 1-(1H-Benzimidazol-2-yl)-2-chloroethanol is likely to be related to the benzimidazole moiety, which is known to have diverse pharmacological activities . Benzimidazole derivatives have been reported to exhibit antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities . The compound’s interaction with tubulin proteins has also been noted .

Mode of Action

The mode of action of 1-(1H-Benzimidazol-2-yl)-2-chloroethanol involves its interaction with its targets, leading to various changes. For instance, it has been suggested that the compound can bind to tubulin proteins, disrupting microtubule assembly and the formation of spindles at cell division, resulting in the malsegregation of chromosomes .

Biochemical Pathways

The biochemical pathways affected by 1-(1H-Benzimidazol-2-yl)-2-chloroethanol are likely to be diverse, given the broad-spectrum pharmacological properties of benzimidazole derivatives . The compound’s ability to react with various free radicals, such as ˙OCH3, ˙OOH, and ˙OOCH3, suggests that it may influence oxidative stress pathways .

Pharmacokinetics

For instance, in the case of carbendazim, a benzimidazole derivative, it was found that a significant portion of an oral dose was eliminated with the urine within 24 hours .

Result of Action

The molecular and cellular effects of 1-(1H-Benzimidazol-2-yl)-2-chloroethanol’s action are likely to be diverse, reflecting its broad-spectrum pharmacological properties. For example, benzimidazole derivatives have been reported to exhibit antiproliferative activity on tumor cell lines . Additionally, the compound’s ability to react with various free radicals suggests that it may have antioxidant properties .

Action Environment

The action, efficacy, and stability of 1-(1H-Benzimidazol-2-yl)-2-chloroethanol can be influenced by various environmental factors. For instance, the compound’s antioxidant activity was elucidated in vitro against stable free radicals DPPH and ABTS, as well as iron-induced oxidative damage in model systems containing biologically relevant molecules lecithin and deoxyribose . This suggests that the compound’s action may be influenced by the presence of certain molecules and ions in its environment.

实验室实验的优点和局限性

The use of BECA in laboratory experiments has a number of advantages. It is a relatively inexpensive compound, is relatively easy to synthesize, and has a wide range of applications in scientific research. However, there are some limitations to the use of BECA in laboratory experiments. It is an unstable compound and can be easily oxidized or hydrolyzed in the presence of light and air.

未来方向

The use of BECA in laboratory experiments has a wide range of potential future applications. It could be used to further study the mechanism of action of drugs, to investigate the biochemical and physiological effects of drugs, and to develop new drugs with improved efficacy. Additionally, it could be used to synthesize a variety of compounds, including heterocyclic compounds and pharmaceuticals. Furthermore, it could be used to investigate the biological activity of a variety of compounds, including natural products, toxins, and drugs.

合成方法

BECA can be synthesized by reacting benzimidazole with 2-chloroethanol in the presence of a base catalyst. The reaction is typically carried out in an inert atmosphere at a temperature of 70-80°C. The reaction can be monitored by thin layer chromatography (TLC) and the product can be isolated by distillation.

属性

IUPAC Name |

1-(1H-benzimidazol-2-yl)-2-chloroethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2O/c10-5-8(13)9-11-6-3-1-2-4-7(6)12-9/h1-4,8,13H,5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIPNJBGVSHUMOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C(CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10343511 | |

| Record name | 1-(1H-Benzimidazol-2-yl)-2-chloroethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10343511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

400073-85-0 | |

| Record name | α-(Chloromethyl)-1H-benzimidazole-2-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=400073-85-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1H-Benzimidazol-2-yl)-2-chloroethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10343511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Amino-5,6-dimethylthieno[2,3-d]pyrimidin-4(3h)-one](/img/structure/B1269033.png)

![2-benzamido-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B1269034.png)

![3-allyl-2-mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1269035.png)

![N-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B1269044.png)